Vinyl fluoride

Polymer Science Materials Durability Coatings Technology

For applications demanding the distinct performance of polyvinyl fluoride (PVF)—such as 25+ year solar panel backsheets and architectural films—monomer substitution is not viable. Vinyl fluoride's unique polymerization kinetics and low plasma deposition rate enable precise film control unattainable with vinyl chloride or VDF. Its polymer's superior UV and chemical resistance are essential for these high-value, long-lifetime applications. Secure your supply of this critical, high-purity monomer.

Molecular Formula C2H3F
CH2=CHF
C2H3F
Molecular Weight 46.04 g/mol
CAS No. 75-02-5
Cat. No. B1195381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinyl fluoride
CAS75-02-5
Synonymsfluoroethylene
vinyl fluoride
Molecular FormulaC2H3F
CH2=CHF
C2H3F
Molecular Weight46.04 g/mol
Structural Identifiers
SMILESC=CF
InChIInChI=1S/C2H3F/c1-2-3/h2H,1H2
InChIKeyXUCNUKMRBVNAPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NIOSH, 2016)
Soluble in ether.
Soluble in ethanol and acetone
Water solubility at 80 °C (g/100 g water): 0.94 (at 3.4 MPa), 1.54 (at 6.9 MPa)
In water, 1.29X10+4 mg/L at 25 °C /Estimated/
Solubility in water: none
Insoluble

Structure & Identifiers


Interactive Chemical Structure Model





Vinyl Fluoride (75-02-5): A Specialty Gaseous Monomer for PVF Production and Fluoropolymer Intermediates


Vinyl fluoride (VF, fluoroethene, CAS 75-02-5) is a colorless, flammable gas (boiling point −72.2 °C) with a faint ethereal odor [1]. It is the simplest fluorinated vinyl monomer, serving as the monomeric precursor to polyvinyl fluoride (PVF) [2]. PVF is a specialty fluoropolymer valued for its exceptional weatherability, chemical inertness, and mechanical toughness [3]. Unlike its non-fluorinated analog vinyl chloride, VF's unique reactivity profile and the distinct properties of its polymer necessitate precise consideration in industrial procurement and research applications where substitution with other vinyl monomers is not viable [4].

Why Vinyl Fluoride (75-02-5) Cannot Be Substituted with Other Vinyl Monomers: A Reactivity and Performance Perspective


Direct substitution of vinyl fluoride with other vinyl monomers like vinyl chloride (VC) or vinylidene fluoride (VDF) is not feasible due to fundamental differences in polymerization kinetics and the resultant polymer architecture and performance. The presence of the single fluorine atom in VF, compared to chlorine in VC, drastically alters monomer reactivity, copolymerization parameters, and polymer chain structure [1]. For instance, VF exhibits a significantly lower plasma polymer deposition rate than VC, ranking last among common vinyl monomers [1]. Furthermore, the properties of the final polymer, polyvinyl fluoride (PVF), diverge markedly from its non-fluorinated analog polyvinyl chloride (PVC) and other fluoropolymers. PVF is considerably more stable to UV degradation and chemical attack than PVC [2], and its crystalline structure and thermal behavior differ fundamentally from polyvinylidene fluoride (PVDF) [3]. These performance and processing disparities preclude simple material interchange, making the procurement of high-purity vinyl fluoride essential for applications requiring the specific attributes of PVF.

Vinyl Fluoride (75-02-5) vs. Analogs: A Quantitative Evidence Guide for Scientific Selection


Superior Weatherability and UV Stability of PVF vs. PVC for Long-Term Outdoor Applications

The polymer derived from vinyl fluoride, PVF, exhibits significantly enhanced resistance to environmental degradation compared to its non-fluorinated analog, polyvinyl chloride (PVC). This differentiation is well-established in the field [1]. While PVC degrades under prolonged UV exposure, leading to discoloration and embrittlement, PVF maintains its mechanical integrity and appearance, making it the preferred choice for durable exterior applications [1].

Polymer Science Materials Durability Coatings Technology

Divergent Crystallinity Behavior of PVF vs. PVC Upon Chlorination for Chemical Modification

The response of polyvinyl fluoride (PVF) to chlorination is fundamentally opposite to that of polyvinyl chloride (PVC), revealing a critical structural difference relevant for chemical modification [1]. When chlorinated, PVF's crystallinity and softening point decrease, whereas chlorination of PVC increases its softening point [1]. X-ray analysis shows PVF becomes completely amorphous upon reaching ~40% chlorine content, a behavior not observed with PVC [1].

Polymer Modification Material Characterization Structure-Property Relationships

Ranked Polymer Deposition Rate in Plasma Polymerization: VF is Lowest Among Common Vinyl Monomers

In a direct comparative study of plasma polymerization, vinyl fluoride (VF) exhibited the slowest polymer deposition rate among several vinyl monomers [1]. The observed rate order was: vinyl chloride > acetylene > tetrafluoroethylene > vinyl fluoride > ethylene [1]. This quantitative ranking demonstrates VF's distinct plasma reactivity profile compared to its chlorinated and perfluorinated analogs.

Plasma Chemistry Thin Film Deposition Surface Modification

Polymer Density: PVF is the Lowest Density Fluoroplastic for Lightweight Applications

The polymer derived from vinyl fluoride, polyvinyl fluoride (PVF), is characterized as the fluoroplastic with the lowest fluorine content and the smallest relative density among its class . This property is a direct consequence of the monomer's single-fluorine structure, contrasting with the higher fluorine content and density of polymers derived from vinylidene fluoride (PVDF) or tetrafluoroethylene (PTFE).

Fluoropolymers Material Selection Lightweight Materials

Vinyl Fluoride (75-02-5) in Action: Critical Applications Demanding Specific Performance


Production of High-Performance Architectural Coatings and Laminates (e.g., Tedlar®)

Vinyl fluoride is polymerized to form polyvinyl fluoride (PVF) films, which are widely used as the protective outer layer in architectural panels, aluminum siding, and roofing materials [1]. This application directly leverages PVF's superior weatherability and UV resistance compared to non-fluorinated alternatives like PVC, ensuring long-term color retention and structural integrity in harsh outdoor environments [1]. The inability of PVC or other vinyl polymers to match this durability makes VF the essential monomer for these high-value applications.

Backsheet Material in Photovoltaic (PV) Modules for Solar Panels

The demand for vinyl fluoride is heavily driven by its use in manufacturing PVF films (e.g., Tedlar®) for solar panel backsheets [1]. In this role, the polymer's low water vapor permeability, excellent chemical resistance, and electrical insulation properties are critical for protecting sensitive photovoltaic cells from moisture, corrosion, and UV radiation over the panel's 25+ year lifespan [1]. Substituting VF with another monomer would compromise the module's long-term reliability and power output, making it an irreplaceable material in the solar energy industry.

Controlled Plasma Polymerization for Thin-Film Research and Coatings

As established in Section 3, vinyl fluoride exhibits a uniquely slow polymer deposition rate in plasma polymerization compared to other vinyl monomers like vinyl chloride or tetrafluoroethylene [2]. This characteristic makes it an ideal monomer for research scenarios requiring precise control over film thickness and deposition kinetics, such as creating ultra-thin fluorinated coatings or studying fundamental plasma-surface interactions. The ability to tune deposition rate by selecting VF over its faster-depositing analogs is a key selection criterion for plasma scientists.

Chemical Modification Studies via Post-Polymerization Chlorination

The distinct behavior of PVF upon chlorination—becoming amorphous while PVC increases in softening point—makes VF the monomer of choice for fundamental studies on halogenated polymer modification [3]. Researchers investigating the effects of halogen substitution on polymer crystallinity, solubility, and thermal properties rely on this divergent response to test hypotheses about polymer chain architecture and intermolecular forces. This unique chemical fingerprint of PVF provides a powerful model system not accessible with PVC or other analogs.

Technical Documentation Hub

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